molecular formula C14H15N3O3S B2957302 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097932-54-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2957302
CAS No.: 2097932-54-0
M. Wt: 305.35
InChI Key: LWQKBONWPHEARN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring fused aromatic systems (furan and thiophene) linked via an ethyl chain to a 2-oxoimidazolidine-1-carboxamide moiety. Its structure combines sulfur- and oxygen-containing heterocycles, which are critical for interactions with biological targets. The compound’s dual heterocyclic architecture may confer unique physicochemical properties, such as enhanced solubility or stability, compared to simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16-8-11(10-3-7-21-9-10)12-2-1-6-20-12/h1-3,6-7,9,11H,4-5,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQKBONWPHEARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, identified by its CAS number 2097924-29-1, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly its anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O5S2C_{18}H_{16}N_{2}O_{5}S_{2}, with a molecular weight of 404.5 g/mol. The compound features a complex structure that includes furan and thiophene rings, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate reagents under controlled conditions. Detailed synthetic pathways can vary, but they generally focus on creating the imidazolidine core while ensuring the integrity of the furan and thiophene moieties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value of approximately 27.7 µg/ml for A549 cells and 26.6 µg/ml for HepG2 cells, comparable to the reference drug doxorubicin, which has IC50 values of 28.3 µg/ml and 21.6 µg/ml respectively .

Mechanism of Action:
The mechanism behind its anticancer activity appears to involve the induction of apoptosis in cancer cells, as evidenced by increased DNA fragmentation and altered gene expression profiles related to cancer progression. Specifically, genes such as AMY2A and FOXG1 showed significant changes in expression levels in treated samples compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits broad-spectrum antibacterial effects against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong potential for therapeutic applications in infectious diseases .

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of novel compounds, including this compound, highlighted its efficacy against multiple tumor types. The results demonstrated that compounds with similar structural features consistently outperformed traditional chemotherapeutics in terms of selectivity and potency.

Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 15.62 µg/ml, showcasing its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

Key Structural Differences :

Feature Target Compound Analog (e.g., 95a)
Heterocycles Furan + thiophene + imidazolidinone Furan only
Functional Groups Carboxamide, 2-oxoimidazolidine Carboxamide, methyl ester
Potential Bioactivity Enhanced diversity from dual heterocycles Limited to furan-carboxamide interactions

Heterocyclic Systems: Thiophene vs. Thiadiazole

highlights 1,3,4-thiadiazole derivatives, which exhibit antimicrobial and antitumor activities. These compounds share sulfur-containing heterocycles with the target’s thiophene but differ in ring structure and synthetic pathways:

  • N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Synthesized via cyclization with iodine and triethylamine, releasing sulfur atoms . The target compound’s thiophene may offer similar sulfur-mediated interactions but without the need for cyclization.

Pharmacological Implications :

  • Thiadiazoles are known for broad-spectrum antimicrobial activity due to sulfur’s electron-withdrawing effects .
  • The target’s thiophene may provide comparable electronic properties but with improved metabolic stability due to its fused aromatic system.

Pharmacopeial Compounds with Furan Motifs

Evidences 3 and 4 list pharmacopeial compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (USP 31). These feature furan rings with sulphanyl and nitro groups, which are absent in the target compound.

  • Solubility : Polar carboxamide groups enhance aqueous solubility.
  • Stability : Furan rings in pharmacopeial compounds are validated for drug formulation, implying the target’s furan moiety may confer similar stability .

Advanced Furopyridine Carboxamides

describes a furo[2,3-b]pyridine-3-carboxamide with fluorophenyl and trifluoroethyl substituents. Compared to the target compound:

  • Lipophilicity : Fluorophenyl and trifluoroethyl groups increase lipophilicity, whereas the target’s thiophene may balance hydrophilicity and membrane permeability .

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